molecular formula C17H42Cl4N4 B1250834 CGC-11098 CAS No. 306292-64-8

CGC-11098

Cat. No.: B1250834
CAS No.: 306292-64-8
M. Wt: 444.3 g/mol
InChI Key: AXRCRLGWQBZVSB-UHFFFAOYSA-N
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Description

CGC-11098 is a polyamine analogue, a class of compounds known for their role in various biological processes. Polyamines are naturally occurring intracellular polycations essential for the viability and growth of eukaryotes. This compound, along with other polyamine analogues, has been studied for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of CGC-11098 involves the preparation of polyamine analogues. These compounds are typically synthesized through a series of chemical reactions that introduce specific functional groups to the polyamine backbone. The preparation method for this compound includes the use of cycloalkyl or alkene groups between the second and third amine positions . The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques similar to those used for other polyamine analogues .

Chemical Reactions Analysis

CGC-11098 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amine oxides, while reduction can yield the corresponding amines .

Properties

CAS No.

306292-64-8

Molecular Formula

C17H42Cl4N4

Molecular Weight

444.3 g/mol

IUPAC Name

N-ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride

InChI

InChI=1S/C17H38N4.4ClH/c1-3-18-9-5-7-11-20-14-16-13-17(16)15-21-12-8-6-10-19-4-2;;;;/h16-21H,3-15H2,1-2H3;4*1H

InChI Key

AXRCRLGWQBZVSB-UHFFFAOYSA-N

SMILES

CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl

Key on ui other cas no.

306292-65-9

Synonyms

3,8,13,18-tetraaza-10,11-((E)-1,2-cyclopropyl)eicosane tetrahydrochloride
SL-11093
SL11093

Origin of Product

United States

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